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Compound of Interest

Compound Name: Fmoc-3-iodo-L-tyrosine

Cat. No.: B557362

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-3-iodo-L-tyrosine, a critical
reagent for researchers, scientists, and professionals in drug development. This document
outlines its chemical properties, applications in peptide synthesis, and its role in neuroscience
research, complete with detailed experimental protocols and pathway diagrams.

Core Compound Specifications

Fmoc-3-iodo-L-tyrosine is a derivative of the amino acid tyrosine, featuring a
fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification is essential for its
application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery
and proteomics. The introduction of an iodine atom to the tyrosine ring offers unique properties

for advanced biochemical studies.
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Property Value Citations

CAS Number 134486-00-3 [11[2]13][4]

Molecular Weight 529.3 g/mol [1][5][6]

Molecular Formula C24H20INOs [1][5][6]

Appearance White to off-white powder [1]

Purity > 97.5% (HPLC) [1]

Optical Rotation [a]D20 =-11 £ 2° (c=1in DMF)  [1]

Storage Conditions Store at 0-8 °C [1]

Synonyms Fmoc-3-I-L-Tyr-OH, Fmoc-L- e
Tyr(3-1)-OH

Applications in Research and Development

Fmoc-3-iodo-L-tyrosine is a versatile tool with significant applications in several research
areas:

» Peptide Synthesis: It serves as a crucial building block in the synthesis of peptides. The
Fmoc group provides a base-labile protecting group for the amine, allowing for the stepwise
addition of amino acids in a controlled manner during solid-phase peptide synthesis.[7][8]

e Drug Discovery: The unique structure of this compound, with the incorporated iodine atom,
enhances its utility in developing biologically active compounds. It is particularly valuable for
structure-activity relationship (SAR) studies, aiding in the design of novel pharmaceuticals.[1]

o Neuroscience Research: 3-lodo-L-tyrosine is a known inhibitor of tyrosine hydroxylase, the
rate-limiting enzyme in the synthesis of catecholamines like dopamine.[9][10] This property
makes it an invaluable tool for studying dopamine depletion and its effects on neuronal
signaling, with implications for research in Parkinson's disease and other neurological
disorders.[10]

¢ Molecular Imaging: Peptides containing 3-iodotyrosine can be readily labeled with
radioactive iodine isotopes. These radiolabeled peptides are used as probes in in-vivo
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imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and
Positron Emission Tomography (PET).[11]

Experimental Protocols

General Protocol for Incorporation of Fmoc-3-iodo-L-
tyrosine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for the incorporation of Fmoc-3-iodo-L-tyrosine into a
peptide chain using a standard Fmoc/tBu strategy on a resin support.

Materials:

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
e Fmoc-3-iodo-L-tyrosine

¢ N,N-Dimethylformamide (DMF), peptide synthesis grade

» Deprotection solution: 20% (v/v) piperidine in DMF

o Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

e Washing solvents: Dichloromethane (DCM), Methanol

o Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
water)

« Fritted syringe or automated peptide synthesizer
Methodology:
e Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

e Fmoc Deprotection: The DMF is drained, and the deprotection solution (20% piperidine in
DMF) is added to the resin. The mixture is agitated for 10-20 minutes to remove the Fmoc
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group from the N-terminus of the growing peptide chain. The resin is then washed thoroughly
with DMF to remove residual piperidine.[12]

Coupling of Fmoc-3-iodo-L-tyrosine:

o

In a separate vial, dissolve Fmoc-3-iodo-L-tyrosine (typically 3-5 equivalents relative to
the resin loading) and an activating agent like HBTU in DMF.

Add a base, such as DIPEA, to the amino acid solution to neutralize the salt and activate

[¢]

the carboxyl group.

[¢]

Add the activated Fmoc-3-iodo-L-tyrosine solution to the deprotected resin.

[e]

The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of
the reaction can be monitored using a ninhydrin test.

Washing: After the coupling step, the resin is thoroughly washed with DMF to remove excess
reagents and byproducts.

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each
subsequent amino acid to be added to the peptide sequence.

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is
removed using the deprotection solution.

Cleavage and Side-Chain Deprotection: The resin is washed with DCM and dried. The
cleavage cocktail is then added to the resin to cleave the peptide from the solid support and
remove any acid-labile side-chain protecting groups. This reaction is typically carried out for
2-3 hours.[12]

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage
cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation and
can be purified using techniques such as reverse-phase high-performance liquid
chromatography (RP-HPLC).

Signaling Pathway and Mechanism of Action
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Fmoc-3-iodo-L-tyrosine, after removal of the Fmoc protecting group, can be utilized to study
the dopamine synthesis pathway. The core molecule, 3-iodo-L-tyrosine, acts as an inhibitor of
tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, which is
the rate-limiting step in the biosynthesis of dopamine.[4][9] By inhibiting this crucial step, 3-
iodo-L-tyrosine effectively depletes the levels of dopamine in neuronal systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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